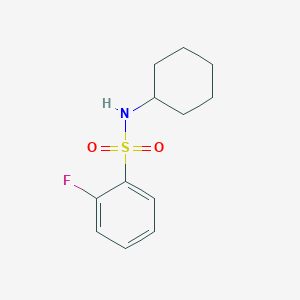

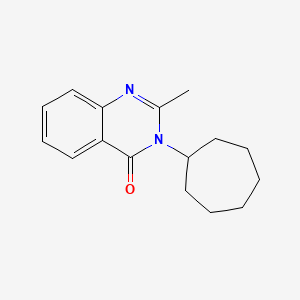

![molecular formula C12H10ClNO3 B5506851 3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone often involves complex organic synthesis techniques. For instance, the asymmetric synthesis of related morpholinol compounds has been achieved through the reaction of amino-propanol with bromo-fluorinephenone, highlighting the intricate steps required to attain specific stereochemistry in such compounds (Xu Qiu-yan, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated using techniques such as X-ray crystallography. Studies have determined the crystal and molecular structure of similar compounds, showing the presence of conformers and the influence of steric hindrance and intermolecular hydrogen bonding on the molecular conformation (A. Abdel-Aziz et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving morpholinone derivatives can be diverse. For instance, the synthesis and biological properties of related compounds have been explored, highlighting their potential in various applications due to their chemical reactivity and interactions (O. A. Papoyan et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, can be significantly influenced by their molecular structure. The crystal structure analysis often provides insights into these properties by revealing the arrangement of molecules in the solid state and the types of intermolecular interactions present (R. Kruszyński et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other molecules, are central to understanding the behavior of these compounds in various environments. Studies have shown that derivatives of 3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone can participate in a range of chemical reactions, leading to the formation of new compounds with diverse biological activities (M. Amirnasr et al., 2001).

Applications De Recherche Scientifique

Synthesis and Characterization

Design and Synthesis : Research includes the development of novel series of thiophene derivatives involving interactions with morpholine, showcasing potential in synthesizing heterocyclic compounds with anti-inflammatory properties (Helal et al., 2015). Another study focused on the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines, presenting an efficient route towards morpholine-substituted compounds (Aljohani et al., 2019).

Crystal Structure Analysis : Investigations into the crystal structures of compounds related to 3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone, such as dimethomorph, have been conducted to understand their molecular geometry and interaction patterns (Kang et al., 2015).

Biological Activities

Anti-inflammatory and Analgesic Properties : Some studies have synthesized novel quinazolinone derivatives, demonstrating potential anti-inflammatory and analgesic activities, indicative of the compound's relevance in therapeutic research (Farag et al., 2012).

Anticancer Potential : Research on morpholine conjugated benzophenone analogues has shown significant anti-proliferative activity against various neoplastic cells, suggesting potential in cancer treatment (Al‐Ghorbani et al., 2017).

Catalysis and Chemical Reactions

Efficient Catalysis : Rhodium(III) complexes with morpholine derivatives have been synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, highlighting the compound's utility in catalysis (Singh et al., 2010).

Antibacterial Activity : Novel synthesized compounds incorporating morpholine have been evaluated for their antibacterial activity, demonstrating effectiveness against bacterial strains and providing insights into potential antimicrobial applications (Khumar et al., 2018).

Propriétés

IUPAC Name |

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11(15)7-10-12(16)17-6-5-14-10/h1-4,7,14H,5-6H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOWURNYNFPFE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)/C(=C\C(=O)C2=CC=C(C=C2)Cl)/N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

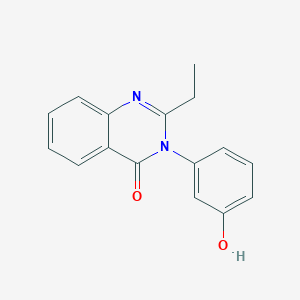

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

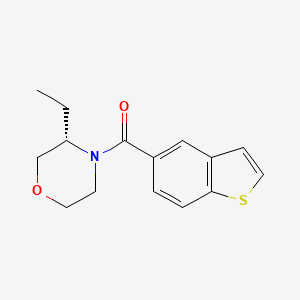

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)